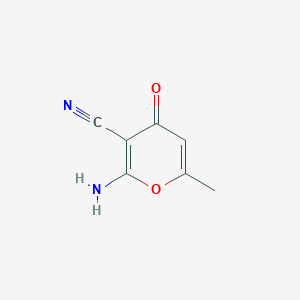

2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-methyl-4-oxopyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(9)11-4/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCMUCPLYHZMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467166 | |

| Record name | 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67643-16-7 | |

| Record name | 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile

Introduction: The Significance of the 4H-Pyran Scaffold

The 4H-pyran ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant biological importance.[1] Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] This guide focuses on a specific, highly functionalized derivative: This compound . This molecule integrates several key pharmacophores—an enaminonitrile moiety, a methyl group, and a 4-pyranone core—making it a subject of considerable interest for drug development professionals and researchers. We will explore its fundamental chemical properties, synthesis, reactivity, and potential as a precursor for novel therapeutic agents.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is the bedrock of its application in research and development. The key characteristics of this compound are summarized below.

| Property | Data | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₇H₆N₂O₂ | Calculated |

| Molecular Weight | 150.14 g/mol | Calculated |

| Appearance | Typically a crystalline solid | General Observation |

| CAS Number | 67643-16-7 | Chemical Registry |

| Core Scaffold | 4H-Pyran | Heterocyclic Chemistry |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of the synthesized compound. While specific spectra for this exact molecule are not universally published, data from closely related analogues provide a reliable basis for interpretation.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its key functional groups.

-

N-H Stretching: Two distinct bands in the region of 3450-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.[4]

-

C≡N Stretching: A sharp, strong absorption band around 2200-2180 cm⁻¹ is a definitive indicator of the nitrile group.[4][5]

-

C=O Stretching: A strong band in the region of 1700-1650 cm⁻¹ corresponding to the ketone in the pyran ring.

-

C=C Stretching: Bands in the 1650-1550 cm⁻¹ region for the double bonds within the pyran ring and conjugated system.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

¹³C NMR:

-

C=O Carbon: A signal in the downfield region, δ > 160 ppm.

-

C≡N Carbon: A signal around δ 118-120 ppm.[4]

-

Ring Carbons: Signals for the sp² carbons of the pyran ring, including those bearing the amino, cyano, and methyl groups, would appear in distinct regions based on their electronic environment.[4]

-

-

Section 2: Synthesis and Mechanistic Insights

The synthesis of 2-amino-4H-pyran derivatives is a well-established field, predominantly relying on elegant and efficient multicomponent reactions (MCRs).[2] These one-pot procedures are favored in modern organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[6][7]

Dominant Synthetic Strategy: Multicomponent Reaction

The most common approach involves the condensation of an active methylene compound (like malononitrile), a β-dicarbonyl compound, and an aldehyde or ketone.[7][8] For the title compound, a plausible and efficient pathway is the reaction between malononitrile and dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) in the presence of a basic catalyst.

Causality in Experimental Design: The choice of catalyst is pivotal for reaction efficiency and environmental impact. While traditional bases like piperidine or triethylamine are effective, there is a significant drive towards greener alternatives. Catalysts such as nano-SnO₂ in aqueous media or ionic liquids have been shown to promote these reactions with high yields, mild conditions, and the potential for catalyst recycling.[7][9] The use of ethanol as a solvent is common as it effectively dissolves the reactants and facilitates product precipitation upon completion.[6]

Proposed Reaction Mechanism

The reaction proceeds through a cascade of well-understood organic transformations. The mechanism illustrates the logical sequence of bond formations that lead to the stable heterocyclic product.

Caption: Key derivatization pathways from the core molecule.

Section 4: Pharmacological Profile and Potential Applications

While specific biological data for this compound is limited in readily available literature, the broader class of 2-amino-4H-pyran derivatives is extensively studied and demonstrates significant therapeutic potential. [2][10]

-

Anticancer Activity: Many 4H-pyran derivatives show potent cytotoxic activity against various cancer cell lines. [3]Some have been investigated as inhibitors of key oncogenic proteins like cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression. [3]The structural motifs present in the title compound are consistent with those found in known anticancer agents.

-

Antimicrobial and Antifungal Activity: The pyran scaffold is present in compounds that exhibit broad-spectrum antibacterial and antifungal properties. [3][8]

-

Antioxidant Properties: The enamine and phenol-like structure of the pyranone ring can contribute to antioxidant activity by scavenging free radicals. [3] The diverse bioactivities underscore the importance of this scaffold as a starting point for developing new drugs. Further derivatization and screening are warranted to explore the full therapeutic potential of this specific molecule.

Section 5: Experimental Protocols

The following protocols are representative methodologies based on established procedures for the synthesis and characterization of 2-amino-4H-pyran derivatives. [7][11]

Protocol 5.1: Synthesis of this compound

-

Objective: To synthesize the title compound via a one-pot multicomponent reaction.

-

Materials:

-

Dehydroacetic acid (1 mmol)

-

Malononitrile (1 mmol)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

To a 50 mL round-bottom flask, add dehydroacetic acid (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL).

-

Stir the mixture at room temperature until the solids are partially dissolved.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Allow the mixture to stand, or cool in an ice bath, to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the final compound.

-

-

Self-Validation: The identity and purity of the product must be confirmed using the characterization methods outlined below.

Protocol 5.2: Product Characterization

-

Objective: To confirm the structure of the synthesized product.

-

Method 1: Infrared (IR) Spectroscopy

-

Prepare a sample by mixing a small amount of the dry product with KBr powder and pressing it into a pellet, or use an ATR accessory.

-

Acquire the IR spectrum.

-

Confirm the presence of characteristic peaks for NH₂, C≡N, and C=O functional groups as described in Section 1.1.

-

-

Method 2: ¹H and ¹³C NMR Spectroscopy

-

Dissolve a small sample (~5-10 mg) of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the presence of the expected proton and carbon signals, checking their chemical shifts, multiplicities, and integrations against the expected structure (see Section 1.1).

-

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be widely available, prudent laboratory practices should be followed based on the chemical nature of the functional groups present. [12][13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [14]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [12]Avoid contact with skin and eyes. [14]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly functionalized heterocyclic compound. Its chemical architecture, featuring a reactive enaminonitrile system on a biologically relevant 4H-pyran scaffold, makes it an exceptionally valuable starting material for the synthesis of more complex molecular structures. The efficient multicomponent reactions used for its synthesis align with the principles of green chemistry. Future research should focus on exploring its derivatization potential to build libraries for high-throughput screening against various therapeutic targets, particularly in oncology and infectious diseases, to unlock its full potential in drug discovery.

References

A comprehensive list of sources cited in this document is provided below for verification and further reading.

-

ResearchGate. Synthesis of 2-amino-4H-pyrans. Available at: [Link].

-

PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Available at: [Link].

-

ResearchGate. Synthesis of 2-amino-4H-pyran-3-carbonitriles. Available at: [Link].

-

National Institutes of Health. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Available at: [Link].

-

Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Available at: [Link].

-

ResearchGate. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link].

-

Taylor & Francis Online. Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Available at: [Link].

-

MDPI. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link].

-

ResearchGate. 4H-Pyran-based biologically active molecules. Available at: [Link].

-

ResearchGate. (PDF) Chemistry of 2-Amino-3-cyanopyridines. Available at: [Link].

-

Ingenta Connect. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Available at: [Link].

-

MDPI. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available at: [Link].

-

ResearchGate. Reactivity of 2-amino-3-cyanopyridines. Available at: [Link].

-

Taylor & Francis Online. A simple synthetic approach to the construction of novel 2-amino-5-mercapto-6-(mercaptomethyl)-4-aryl-4H-pyran-3-carbonitriles. Available at: [Link].

-

Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available at: [Link].

-

MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Available at: [Link].

-

Taylor & Francis. Pyran – Knowledge and References. Available at: [Link].

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmnc.samipubco.com [jmnc.samipubco.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile

Introduction

The 4H-pyran scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among these, 2-amino-4-oxo-4H-pyran-3-carbonitriles are particularly valuable intermediates and bioactive molecules. This guide provides a comprehensive technical overview of the synthesis of a specific derivative, 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile , focusing on its reaction mechanism, a detailed experimental protocol, and key analytical data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Strategy: A Two-Component Condensation

The synthesis of this compound is efficiently achieved through a base-catalyzed two-component condensation reaction. This approach offers high atom economy and often proceeds under mild conditions, aligning with the principles of green chemistry. The key starting materials for this synthesis are:

-

Ethyl acetoacetate: This β-ketoester provides the backbone of the pyran ring, contributing the C4, C5, C6, the methyl group at C6, and the oxygen atom.

-

Malononitrile: This active methylene compound furnishes the C2, C3, the amino group at C2, and the carbonitrile group at C3.

The reaction is typically catalyzed by a base, such as piperidine or sodium ethoxide, which facilitates the key bond-forming steps.

Detailed Reaction Mechanism

The formation of this compound proceeds through a cascade of well-established reaction steps: a Michael addition followed by an intramolecular cyclization (Thorpe-Ziegler type reaction) and tautomerization. The detailed mechanism is elucidated below:

-

Deprotonation of Malononitrile: The basic catalyst (B:) abstracts an acidic α-proton from malononitrile to generate a resonance-stabilized carbanion (malononitrile enolate).

-

Michael Addition: The malononitrile carbanion acts as a nucleophile and attacks the electrophilic β-carbon of the ethyl acetoacetate (in its enol or enolate form) in a Michael-type addition. This step forms a new carbon-carbon bond and generates an intermediate adduct.

-

Intramolecular Cyclization (Thorpe-Ziegler type): The nitrogen of the nitrile group in the intermediate adduct then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular cyclization results in the formation of a six-membered ring and the expulsion of an ethoxide ion.

-

Tautomerization: The resulting imine intermediate undergoes tautomerization to yield the more stable enamine, which is the final product, this compound.

The entire mechanistic pathway can be visualized using the following diagram:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate (Reagent grade, ≥99%)

-

Malononitrile (Reagent grade, ≥99%)

-

Piperidine (Reagent grade, ≥99%)

-

Ethanol (Anhydrous)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) to 20 mL of anhydrous ethanol.

-

Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, approx. 1 mmol, 10 mol%) as the catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be cooled in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆N₂O₂ | - |

| Molecular Weight | 166.14 g/mol | - |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 200-201 °C (for a similar derivative) | [2] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 2.15 (s, 3H, CH₃), 5.84 (s, 1H, H-5), 7.05 (br s, 2H, NH₂) | [2] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 19.0 (CH₃), 92.3 (C-3), 107.4 (C-5), 160.1 (C-2), 163.9 (C-6), 178.1 (C-4, C=O) | [2] |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H str.), ~2200 (C≡N str.), ~1680 (C=O str.), ~1600 (C=C str.) | [1] |

Note: The NMR data is for the closely related compound 2-Amino-3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-6-methyl-4H-pyran-4-one and serves as a reference. The chemical shifts for the target molecule are expected to be very similar for the pyran core protons and carbons.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Ethyl acetoacetate: Flammable liquid and vapor. Causes skin irritation. Wear protective gloves, clothing, and eye protection.[3]

-

Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Use in a closed system or with local exhaust ventilation.[4]

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment.

Potential Side Reactions and Troubleshooting

While the two-component synthesis of this compound is generally efficient, some side reactions can occur:

-

Self-condensation of Ethyl Acetoacetate: Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation (Claisen condensation). Using a milder base or controlling the stoichiometry can minimize this.

-

Polymerization of Malononitrile: Malononitrile can polymerize in the presence of strong bases. Adding the base catalyst last and maintaining a controlled temperature can prevent this.

-

Incomplete Cyclization: If the reaction is not allowed to proceed to completion, the open-chain Michael adduct may be isolated. Ensure adequate reaction time and monitor via TLC.

Troubleshooting:

-

Low Yield: Check the purity of starting materials and the solvent's dryness. Optimize the catalyst loading and reaction time.

-

Impure Product: Ensure efficient washing of the crude product and proper recrystallization to remove starting materials and byproducts.

Conclusion

The synthesis of this compound via a two-component condensation of ethyl acetoacetate and malononitrile is a robust and efficient method for accessing this valuable heterocyclic compound. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can reliably synthesize this compound for further investigation and application in medicinal chemistry and materials science. The principles of this reaction are broadly applicable to the synthesis of a wide range of substituted 4H-pyran derivatives.

References

- Do Son Hai, Nguyen Dinh Thanh, Vu Thi Tuyet Thuy, Do Tien Tung, Cao Thi Le. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.

- Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. CORE.

- ETHYL ACETOACETATE Safety D

- Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. SciSpace.

- Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives.

- Malononitrile SAFETY D

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile

Introduction

2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile is a heterocyclic compound belonging to the functionalized 4H-pyran class. Molecules within this family are recognized as significant scaffolds in medicinal chemistry, serving as building blocks for a wide array of pharmacologically active agents.[1] Their utility in synthetic chemistry and drug development necessitates unambiguous structural confirmation, a task for which spectroscopic methods are indispensable. This guide provides an in-depth analysis of the expected spectroscopic signature of this specific pyran derivative, grounding the interpretation in fundamental principles and data from structurally related analogues.

While direct experimental spectra for this precise molecule are not widely published, this document synthesizes predictive data based on the known electronic and structural environment of its functional groups. By examining the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy, we can construct a reliable spectroscopic profile for researchers engaged in its synthesis or use.

Molecular Structure and Atom Numbering

A clear assignment of signals requires a standardized numbering system. The structure of this compound is presented below with numbering for spectroscopic correlation.

Caption: Molecular structure with atom numbering for NMR assignments.

Part 1: ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. For the title compound, we expect three distinct signals corresponding to the amino (-NH₂), methyl (-CH₃), and vinylic protons.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| -CH₃ (C7) | 2.1 - 2.4 | Singlet (s) | 3H | The methyl group at C6 is attached to an sp² carbon of a conjugated system. Its chemical shift is downfield from a typical alkyl methyl due to the influence of the pyran ring's double bond and oxygen atom. In related 2-amino-6-methyl-4-aryl-4H-pyran structures, this methyl signal consistently appears in the δ 2.3-2.5 ppm range.[2] |

| -CH (C5) | 5.5 - 6.0 | Singlet (s) | 1H | This vinylic proton is part of an enamine-like system and is significantly influenced by the adjacent ring oxygen and the conjugated carbonyl group at C4. The strong electron-withdrawing nature of the C4-oxo group deshields this proton, shifting it downfield. |

| -NH₂ (at C2) | 7.0 - 7.5 | Broad Singlet (br s) | 2H | The amino protons are on a nitrogen atom attached to a double bond (an enamine system). Their chemical shift can be broad and is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, these signals in similar pyran structures are often observed as a broad singlet around δ 7.0 ppm.[2][3] This signal would disappear upon D₂O exchange, confirming its assignment. |

Part 2: ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. We anticipate seven unique carbon signals for this compound.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| -CH₃ (C7) | 18 - 22 | This upfield signal is characteristic of an sp³-hybridized methyl carbon. Data for analogous structures show this peak consistently around δ 18-19 ppm.[2] |

| C3 | 85 - 95 | This carbon is highly shielded due to its position between two electron-donating or influencing groups (the amino group at C2 and its attachment to the nitrile carbon). In similar 2-amino-3-cyano pyrans, the C3 signal often appears in this range. |

| C5 | 95 - 105 | The C5 vinylic carbon is expected to be shielded relative to other sp² carbons due to its proximity to the ring oxygen. |

| -C≡N | 115 - 120 | The nitrile carbon signal is consistently found in this region. Spectroscopic data for various 2-amino-4H-pyran-3-carbonitriles confirm the nitrile carbon resonance at approximately δ 119-120 ppm.[2] |

| C2 | 158 - 162 | This sp² carbon is bonded to the amino group and the ring oxygen (via conjugation), causing significant deshielding and pushing its chemical shift far downfield. This is a characteristic feature of enamine systems.[2] |

| C6 | 160 - 165 | The C6 carbon, bonded to the methyl group and the ring oxygen, is also significantly deshielded due to its position in the conjugated system. |

| C=O (C4) | 175 - 185 | The carbonyl carbon of the ketone at the C4 position is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom. |

Part 3: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3450 - 3300 | Amino (-NH₂) | N-H Stretch | Two distinct, medium-to-strong bands (asymmetric and symmetric stretching). The presence of two bands is a hallmark of a primary amine.[3] |

| 2220 - 2200 | Nitrile (-C≡N) | C≡N Stretch | A sharp, strong absorption. This peak is highly characteristic and often used for diagnostic purposes. In related pyran structures, this band is consistently reported around 2190-2200 cm⁻¹.[2] |

| 1680 - 1660 | Ketone (C=O) | C=O Stretch | A very strong, sharp peak. The conjugation with the pyran ring's double bonds is expected to lower the frequency from that of a simple aliphatic ketone. |

| 1650 - 1620 | Alkene (C=C) | C=C Stretch | Medium to strong absorption, corresponding to the double bonds within the pyran ring. |

| 1300 - 1200 | Ether (C-O-C) | C-O Stretch | A strong absorption corresponding to the asymmetric stretching of the C-O-C ether linkage within the pyran ring. |

Experimental Protocols

To validate the predicted data, the following standard methodologies are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for better resolution of exchangeable protons like those of the -NH₂ group.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H.[4]

-

Parameters: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

2. IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing the solid sample directly on the ATR crystal.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters: Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive method for the structural elucidation of this compound. The predicted data presented in this guide, based on established principles and comparison with related structures, offers a robust framework for researchers. The characteristic signals—including the sharp nitrile stretch in the IR, the downfield carbonyl carbon in the ¹³C NMR, and the three distinct proton environments in the ¹H NMR—collectively create a unique spectroscopic fingerprint. This information is crucial for verifying the successful synthesis of the target molecule and ensuring its purity for subsequent applications in research and development.

References

-

Do, S. H., et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]

-

Nikitina, A. S., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Molecules. Available at: [Link]

-

Al-Omair, M. A., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. Available at: [Link]

-

SpectraBase. 2-Amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile. Database Entry. Available at: [Link]

-

Ghareb, N., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]

-

SpectraBase. 2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile. Database Entry. Available at: [Link]

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. Database Entry. Available at: [Link]

-

Zamisa, S. F., et al. (2023). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Acta Crystallographica Section E. Available at: [Link]

Sources

Navigating the Synthesis and Application of 2-Amino-4H-pyran-3-carbonitriles: A Technical Guide for Researchers

Introduction: The Significance of the 2-Amino-4H-pyran-3-carbonitrile Scaffold

The 2-amino-4H-pyran-3-carbonitrile moiety is a privileged heterocyclic scaffold due to its facile synthesis and diverse pharmacological profile. These compounds are key building blocks in the synthesis of more complex molecular architectures and have demonstrated a wide range of biological activities.[3] Their utility spans from serving as intermediates in the creation of fused heterocyclic systems to exhibiting intrinsic therapeutic properties.

A critical aspect of their biological relevance lies in their ability to interact with various cellular targets. For instance, derivatives of this scaffold have been implicated in the modulation of the JAK/STAT signaling pathway, a crucial mechanism for a variety of cytokines and growth factors that plays a significant role in cell proliferation, differentiation, migration, and apoptosis.[2] This interaction underscores their potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Core Identifiers and Physicochemical Properties

While a specific CAS number for "this compound" remains elusive in prominent chemical databases, we can extrapolate the expected identifiers and properties based on its structure and closely related, well-documented analogs.

| Identifier | Value (Predicted/Exemplary) | Source |

| IUPAC Name | This compound | N/A |

| Chemical Formula | C₇H₆N₂O₂ | Calculated |

| Molecular Weight | 150.14 g/mol | Calculated |

| SMILES (Canonical) | CC1=CC(=O)C(C(C#N)=C1N)C | N/A |

| InChIKey | Unavailable | N/A |

| CAS Number | Not Found | N/A |

Note: The values in this table are predicted based on the chemical structure or are representative of similar compounds. The absence of a confirmed CAS number suggests that this specific compound may not be commercially available or widely cataloged.

Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives: A Validated Protocol

The multicomponent reaction (MCR) approach is a cornerstone for the synthesis of 2-amino-4H-pyran-3-carbonitriles due to its efficiency, atom economy, and the ability to generate molecular diversity in a single step. A commonly employed and well-validated protocol involves the one-pot condensation of an aldehyde, malononitrile, and a β-dicarbonyl compound.

General Three-Component Synthesis Protocol

This protocol describes a general method for synthesizing 2-amino-4H-pyran-3-carbonitrile derivatives. The choice of reactants allows for the introduction of various substituents at the 4, 5, and 6-positions of the pyran ring.

Materials:

-

Appropriate aldehyde (e.g., benzaldehyde for a 4-phenyl derivative) (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (for a 5-ethoxycarbonyl-6-methyl derivative) (1 mmol)

-

Ethanol (96%, 10 mL)

-

Catalyst (e.g., piperidine, triethylamine, or an ionic liquid) (catalytic amount)

Procedure:

-

To a solution of the aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in 96% ethanol (10 mL), add a catalytic amount of a suitable base (e.g., piperidine).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within a few hours), the solid product that precipitates is collected by filtration.

-

Wash the collected solid with cold 96% ethanol to remove any unreacted starting materials.

-

Recrystallize the product from 96% ethanol to afford the pure 2-amino-4-aryl-5-ethoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile.

Causality and Validation: The use of a basic catalyst is crucial for this reaction as it facilitates the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound. The final cyclization and dehydration steps are also promoted by the catalyst. The protocol's self-validating nature is evident in the precipitation of the product from the reaction mixture, often in high purity, which simplifies the workup process. The structure of the synthesized compounds is typically confirmed using modern spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[3]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for the amino group (N-H stretching) in the region of 3200-3500 cm⁻¹, a strong absorption for the nitrile group (C≡N) around 2200 cm⁻¹, and a carbonyl (C=O) stretching band if a keto-ester was used as the starting material.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show characteristic signals for the protons on the pyran ring and the substituents. For instance, the proton at the C4 position of the pyran ring typically appears as a singlet. ¹³C NMR spectra will confirm the presence of the nitrile carbon, the carbons of the pyran ring, and the carbons of the various substituents.

Applications in Drug Discovery and Development

Derivatives of the 2-amino-4H-pyran-3-carbonitrile scaffold have shown promise in a variety of therapeutic areas. Their biological activity is often attributed to their ability to act as inhibitors of various enzymes and signaling pathways.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-amino-4H-pyran derivatives against various cancer cell lines.[1] The proposed mechanisms of action are diverse and can include the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

Signaling Pathway Involvement:

As previously mentioned, the JAK/STAT pathway is a key signaling cascade in many cellular processes, and its aberrant activation is implicated in various cancers.[2] The 2-amino-4H-pyran scaffold can serve as a template for the design of inhibitors that target components of this pathway.

Caption: Inhibition of the JAK/STAT signaling pathway by a 2-amino-4H-pyran derivative.

Antibacterial and Antioxidant Properties

Certain derivatives of this scaffold have also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, their potential as antioxidant agents has been investigated, with some compounds showing potent radical scavenging abilities.[1]

Conclusion and Future Directions

The 2-amino-4H-pyran-3-carbonitrile scaffold represents a versatile and valuable platform in medicinal chemistry. While the specific compound "this compound" lacks extensive documentation, the broader class of its derivatives showcases a rich chemical space with significant therapeutic potential. The straightforward and efficient multicomponent synthesis allows for the generation of large libraries of compounds for high-throughput screening.

Future research should focus on the systematic exploration of the structure-activity relationships of this scaffold to design more potent and selective inhibitors for various therapeutic targets. Further investigation into their mechanisms of action, particularly in the context of complex signaling networks like the JAK/STAT pathway, will be crucial for their clinical translation. The development of novel catalytic systems for their synthesis will also contribute to making these valuable compounds more accessible to the research community.

References

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound research | Sigma-Aldrich [sigmaaldrich.com]

- 3. sciforum.net [sciforum.net]

The Enduring Legacy of the 2-Amino-4H-Pyran Scaffold: A Technical Guide to its Discovery, Synthesis, and Application

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Rich History of the 2-Amino-4H-Pyran Core. This document provides an in-depth exploration of the 2-amino-4H-pyran scaffold, a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. From its synthetic origins to its modern-day applications in drug discovery, this guide offers a detailed narrative grounded in scientific literature, complete with mechanistic insights and practical experimental protocols.

Introduction: The Rise of a Privileged Scaffold

The 2-amino-4H-pyran ring system is a cornerstone of many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Its prevalence in both natural products and synthetic molecules underscores its importance as a versatile template for drug design. The parent 4H-pyran ring was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, revealing an unstable nature that contrasts with the stability often conferred by functionalization, such as the introduction of an amino group at the 2-position.[1] The true value of the pyran scaffold was unlocked through the development of elegant and efficient synthetic methodologies, most notably the multicomponent reaction (MCR) that allows for the rapid assembly of complex, functionalized 2-amino-4H-pyrans.

The Foundational Synthesis: A Multicomponent Marvel

The most prominent and widely adopted method for constructing the 2-amino-4H-pyran core is a one-pot, three-component reaction. This elegant convergence of an aldehyde, an active methylene nitrile (typically malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone) has become a classic example of the power and efficiency of multicomponent reactions in heterocyclic chemistry.[4][5]

Mechanistic Causality: A Stepwise Cascade

The reaction proceeds through a well-established and logical sequence of three key steps, often catalyzed by a base, which serves to activate the nucleophilic species. Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes.

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and the active methylene nitrile. The base deprotonates the acidic α-proton of the nitrile, generating a carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. Dehydration of the resulting adduct yields a highly electrophilic α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.

-

Michael Addition: The 1,3-dicarbonyl compound, which exists in equilibrium with its enol or enolate form, then acts as a nucleophile in a Michael 1,4-conjugate addition to the Knoevenagel adduct. This step forms a new carbon-carbon bond and generates an acyclic intermediate.

-

Intramolecular Cyclization and Tautomerization: The final step involves an intramolecular cyclization. The enolic hydroxyl group of the Michael adduct attacks the nitrile carbon, leading to the formation of an iminopyran intermediate. This intermediate then undergoes tautomerization to yield the thermodynamically stable 2-amino-4H-pyran final product.

Evolution of Synthetic Methodologies

While the fundamental three-component strategy remains the same, the field has seen significant evolution in the choice of catalysts and reaction conditions, driven by the principles of green chemistry and the need for greater efficiency and diversity.

Catalyst Development: From Simple Bases to Advanced Systems

Early syntheses often employed simple organic bases like piperidine or triethylamine. However, the quest for milder conditions, faster reactions, and easier purification has led to the exploration of a vast array of catalysts.

| Catalyst Type | Examples | Advantages |

| Inorganic Bases | K₂CO₃, CsOH-Al₂O₃ | Inexpensive, readily available. |

| Organocatalysts | L-proline, DABCO | Biocompatible, often enabling enantioselective synthesis. |

| Nanocatalysts | nano-SnO₂, magnetic nanoparticles | High surface area, easy recovery and recyclability.[6] |

| Ionic Liquids | [Bmim]Br, [Et₃N]OAc | "Green" solvents, can also have catalytic activity.[4] |

| Biocatalysts | Baker's yeast, fruit extracts | Environmentally benign, operate under mild conditions. |

The choice of catalyst is a critical experimental parameter that can significantly impact reaction times, yields, and the feasibility of purification. For instance, the use of magnetic nanoparticles allows for simple magnetic separation of the catalyst from the reaction mixture, streamlining the work-up process.[7]

Applications in Drug Discovery and Development

The 2-amino-4H-pyran scaffold is a recurring motif in a multitude of compounds with therapeutic potential. Its rigid framework and multiple points for functionalization allow for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

A Spectrum of Biological Activities

Derivatives of 2-amino-4H-pyran have demonstrated a remarkable breadth of biological activities, making them attractive candidates for various therapeutic areas:

-

Anticancer: Many 2-amino-4H-pyran derivatives exhibit potent cytotoxic activity against various cancer cell lines, including breast and colorectal cancer.[1][2] Some have been shown to act as inhibitors of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[2]

-

Neuroprotective: Certain functionalized 2-amino-4H-pyrans have been identified as potent cholinesterase inhibitors, suggesting their potential in the treatment of Alzheimer's disease.[8]

-

Antimicrobial: The scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[1][3]

-

Anti-inflammatory: Several derivatives have shown promising anti-inflammatory activity.[4]

While the 2-amino-4H-pyran scaffold is prevalent in preclinical research, as of now, there are no widely marketed drugs that are direct, simple derivatives of this core. However, its substructure is embedded within more complex approved drugs and is a key area of investigation in many drug discovery programs. The continuous exploration of this scaffold's biological activities suggests that it is only a matter of time before a direct derivative reaches the clinic.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 2-amino-4H-pyran derivatives. These have been selected for their reliability and high yields.

Protocol 1: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

This protocol describes a classic three-component reaction using a simple base catalyst.[4][9]

Materials:

-

Benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Ethanol (10 mL)

-

Piperidine or a few drops of pyridine (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine or a few drops of pyridine to the mixture.

-

Stir the reaction mixture at room temperature or gently reflux (e.g., at 60°C) for a period ranging from a few minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate will often form.

-

If a precipitate has formed, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water. The product should precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

Characterization Data (Representative):

-

Appearance: White to pale yellow solid.

-

IR (KBr, cm⁻¹): ν 3415, 3327 (NH₂), 2215 (CN), 1680 (C=O).[10]

-

¹H NMR (DMSO-d₆, δ ppm): 7.27-7.32 (m, 5H, Ar-H), 6.88 (s, 2H, NH₂), 4.32 (s, 1H, H-4), 3.50 (q, 2H, OCH₂CH₃), 2.31 (s, 3H, CH₃), 1.15 (t, 3H, OCH₂CH₃).[10]

Protocol 2: Synthesis of 2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene

This protocol utilizes dimedone as the 1,3-dicarbonyl component, leading to a fused bicyclic pyran system.[11]

Materials:

-

Benzaldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Dimedone (10 mmol)

-

2-Aminoethanol (15 mL)

Procedure:

-

In a suitable flask, dissolve benzaldehyde (10 mmol) and malononitrile (10 mmol) in 2-aminoethanol (15 mL).

-

Stir the mixture at room temperature for approximately 25 minutes.

-

Add dimedone (10 mmol) to the reaction mixture and continue stirring for another 25 minutes.

-

Allow the reaction mixture to stand at room temperature for 48 hours.

-

Dilute the mixture with an equal volume of water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid product sequentially with water, ethanol, and hexane.

-

Dry the purified product. Yields are typically high (around 88%).[11]

Characterization Data (Representative):

-

Appearance: Colorless crystals.

-

Melting Point: 238–240 °C (from Ethanol).[11]

-

¹H NMR (CDCl₃, δ ppm): 7.2-7.4 (m, 5H, Ar-H), 4.7 (s, 2H, NH₂), 4.4 (s, 1H, H-4), 2.2-2.4 (m, 4H, 2xCH₂), 1.1 (s, 6H, 2xCH₃).

Conclusion and Future Outlook

The three-component synthesis of 2-amino-4H-pyrans stands as a testament to the elegance and efficiency of multicomponent reactions. From its likely origins in the mid-20th century to its current status as a workhorse reaction in medicinal chemistry, this methodology has provided access to a vast chemical space of biologically relevant molecules. The ongoing development of novel catalysts, particularly those that are environmentally benign and allow for asymmetric synthesis, will continue to expand the utility of this remarkable reaction. As our understanding of disease biology deepens, the 2-amino-4H-pyran scaffold, with its proven track record and synthetic accessibility, is poised to remain a valuable starting point for the design and discovery of the next generation of therapeutics.

References

- Hassan, A.S., et al. (2016). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Journal of Chemical and Pharmaceutical Research, 8(7), 638-653.

-

Hamid, I. K., & Attia, K. A. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S4), 4816–4830. [Link]

-

Abdel-Rahman, A. A. H., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4585. [Link]

-

Hai, D. S., et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. ECSOC-21. [Link]

-

Dhakara, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-134. [Link]

- Dyachenko, I. V., et al. (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of General Chemistry, 93(2), 348-355.

- Baghernejad, B., & Fiuzat, M. (2023). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.

- Asif, M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 13(3), 901-909.

-

Kerru, N., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. [Link]

-

Raju, S., et al. (2018). Highly functionalized 2-amino-4H-pyrans as potent cholinesterase inhibitors. Bioorganic Chemistry, 81, 134-143. [Link]

-

Romdhane, A., & Ben Jannet, H. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S1535-S1540. [Link]

- A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2023). ChemistrySelect, 8(33), e202301826.

- Orru, R. V. A., & de Greef, M. (2003). Small Heterocycles in Multicomponent Reactions. In Topics in Current Chemistry (Vol. 228, pp. 175-209). Springer, Berlin, Heidelberg.

- Kantharaju, K., et al. (2022). An Efficient and Facile Synthesis of 2-Amino-4H-pyrans &Tetrahydrobenzo[b]pyrans Catalysed by WEMFSA at Room Temperature. ChemistrySelect, 7(21), e202201083.

-

Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. (2021). ResearchGate. [Link]

- Faldu, P. P., & Shah, V. H. (2012). History of Multicomponent Reactions. Asian Journal of Research in Chemistry, 5(3), 323-333.

- Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.

- Kannan, D., et al. (2010). Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2536.

- A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. (2022). Oriental Journal of Chemistry, 38(3).

-

An Efficient and Facile Synthesis of 2-Amino-4H-pyrans &Tetrahydrobenzo[b]pyrans Catalysed by WEMFSA at Room Temperature. (2022). ResearchGate. [Link]

-

Three-component synthesis of 2-amino-3-cyano-5-oxo-4-perfluoroalkyl-5,6,7,8-tetrahydro-4H-chromene derivatives. (2009). J-GLOBAL. [Link]

- Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2013). Journal of Chemical Sciences, 125(3), 531-539.

- Jiang, B., & Tu, S.-J. (2009). Multicomponent reactions for the synthesis of heterocycles. Current Organic Chemistry, 13(18), 1789-1817.

-

A Process For The Preparation Of 6 Amino 5 Cyano 2 Methyl 4 Aryl 4 H Pyran 3 Carboxylates. (n.d.). Quick Company. Retrieved from [Link]

- Meshcheryakova, A. A., et al. (2023).

- Al-Majid, A. M., et al. (2023). Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. Molecules, 28(10), 4213.

- Rani, P. (2020). Multicomponent synthesis of heterocyclic compounds.

-

Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2013). Indian Academy of Sciences. [Link]

- de la Torre, M. C., & Sierra, M. A. (2018).

- Görlitzer, K., et al. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie, 57(8), 523-529.

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. One moment, please... [growingscience.com]

- 6. 4H-Pyran Synthesis [organic-chemistry.org]

- 7. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. Highly functionalized 2-amino-4H-pyrans as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Guide to the Biological Activity of Novel 2-Amino-4H-Pyran Derivatives

An In-Depth Technical Guide for Researchers

Foreword: Beyond the Scaffold

The 2-amino-4H-pyran core is more than just a heterocyclic scaffold; it is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a remarkable breadth of biological activities.[1][2][3] Its synthetic accessibility, primarily through facile multicomponent reactions, makes it an attractive starting point for the development of extensive compound libraries.[1][4][5][6] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and ground our discussion in the foundational science that illuminates the therapeutic promise of these versatile molecules. Our focus is not just on the "what," but the critical "how" and "why" that drive successful drug discovery campaigns.

Section 1: The Anticancer Frontier: Targeting Uncontrolled Cell Proliferation

The fight against cancer necessitates the discovery of novel agents that can selectively target malignant cells. 2-Amino-4H-pyran derivatives have emerged as a significant class of compounds exhibiting potent cytotoxic and antiproliferative activities against various human cancer cell lines.[7][8][9]

Mechanistic Insights: How Do They Work?

The anticancer effect of 2-amino-4H-pyran derivatives is not monolithic. Evidence suggests they operate through multiple mechanisms, enhancing their potential to overcome drug resistance. A primary mode of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial regulators of cell cycle progression.[10] By arresting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. Furthermore, certain derivatives have been shown to induce apoptosis (programmed cell death) and exhibit significant tumor cell growth inhibitory activity, with some compounds showing efficacy at nanomolar concentrations.[7][10]

The following diagram illustrates a simplified view of CDK2's role in the G1/S phase transition of the cell cycle, a key target for some 2-amino-4H-pyran derivatives.

Caption: Inhibition of the CDK2/Cyclin E complex by 2-amino-4H-pyran derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To quantify the anticancer potential of novel derivatives, a reliable and reproducible cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[11][12] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Principle of Self-Validation: This protocol incorporates a positive control (a known anticancer drug like Doxorubicin) and a negative control (vehicle-treated cells). The results for the test compounds are only considered valid if the positive control shows expected cytotoxicity and the negative control shows maximum viability.

Methodology:

-

Cell Culture & Seeding:

-

Culture a selected human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[13]

-

Harvest cells using trypsin-EDTA and perform a viable cell count (e.g., using a hemocytometer and trypan blue).

-

Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of media. Incubate for 24 hours to allow for cell attachment. The choice of seeding density is critical; it must be optimized to ensure cells are in an exponential growth phase during the experiment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 2-amino-4H-pyran derivative in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the test compound. Include wells for vehicle control (media with DMSO) and a positive control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay & Data Acquisition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this step, viable cells convert MTT to formazan crystals.

-

Carefully aspirate the media containing MTT. It is crucial not to disturb the formazan crystals at the bottom of the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot % Viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[14][15]

-

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized clearly to allow for direct comparison of compound potency and selectivity.

Table 1: In Vitro Anticancer Activity of Novel 2-Amino-4H-Pyran Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |

|---|---|---|

| Derivative 1 | MCF-7 (Breast) | 12.5 ± 1.1 |

| Derivative 1 | A549 (Lung) | 25.2 ± 2.3 |

| Derivative 2 | MCF-7 (Breast) | 5.8 ± 0.6 |

| Derivative 2 | A549 (Lung) | 9.1 ± 0.9 |

| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.2 |

| Doxorubicin | A549 (Lung) | 1.2 ± 0.3 |

Section 2: Combating Microbial Threats

The rise of antibiotic-resistant pathogens is a global health crisis, demanding the development of new antimicrobial agents. 2-Amino-4H-pyran derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][16][17][18]

Mechanistic Insights

The precise antimicrobial mechanisms are varied and depend on the specific substitutions on the pyran ring. However, proposed mechanisms include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. Their heterocyclic nature allows them to interact with various biological targets within microbial cells. Some derivatives have shown particularly good activity against strains like Staphylococcus aureus and Escherichia coli.[13][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][20] This quantitative method is essential for evaluating the potency of new compounds.

Principle of Self-Validation: The protocol is validated by concurrently testing a quality control (QC) strain (e.g., E. coli ATCC 25922) against a known antibiotic (e.g., Ciprofloxacin). The resulting MIC for the QC strain must fall within the established acceptable range published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) for the experimental results to be considered valid.[21][22][23]

Methodology:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism (e.g., S. aureus).

-

Transfer the colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]

-

Dilute this standardized suspension (typically 1:100 or 1:200) in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[24]

-

-

Plate Preparation and Compound Dilution:

-

Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Prepare a stock solution of the test compound in DMSO. Add 50 µL of a 2x concentrated solution of the compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control well (inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air.

-

-

Reading and Interpreting the MIC:

-

After incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

-

Caption: Workflow for the broth microdilution MIC determination.

Data Presentation

MIC values provide a clear quantitative measure of antimicrobial potency.

Table 2: Minimum Inhibitory Concentrations (MIC) of 2-Amino-4H-Pyran Derivatives

| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

|---|---|---|---|

| Derivative 3 | 16 | 64 | >128 |

| Derivative 4 | 8 | 32 | 64 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 2 |

Section 3: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disorders, and some cancers.[25] 2-Amino-4H-pyran derivatives have shown promise as anti-inflammatory agents, likely by inhibiting key enzymes in the inflammatory cascade.[5][26][27]

Mechanistic Insights

Inflammation is a complex biological response. Key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are responsible for metabolizing arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.[28][29] The ability of 2-amino-4H-pyrans to inhibit these enzymes is a primary focus of investigation.[28] Additionally, their anti-inflammatory effects can be evaluated by their ability to prevent protein denaturation and stabilize cell membranes, which are key events in the inflammatory process.[25][28][30]

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This simple in-vitro assay serves as an excellent initial screen for anti-inflammatory activity. Denaturation of proteins is a well-documented cause of inflammation.[30] The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin is correlated with anti-inflammatory activity.

Principle of Self-Validation: A known non-steroidal anti-inflammatory drug (NSAID) like Diclofenac sodium is used as a positive control. The percentage inhibition of the test compounds is compared against this standard, providing a benchmark for activity.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Alternatively, use a 0.2% solution of Bovine Serum Albumin (BSA).

-

-

Compound Addition:

-

Add 2 mL of varying concentrations of the 2-amino-4H-pyran derivative (e.g., 100 to 500 µg/mL) to the reaction mixture.

-

Prepare a control set by adding 2 mL of distilled water instead of the compound.

-

Prepare a standard set using Diclofenac sodium at the same concentrations.

-

-

Incubation and Denaturation:

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

-

-

Data Acquisition:

-

After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Abs_Control - Abs_Treated) / Abs_Control) * 100

-

The concentration required for 50% inhibition (IC₅₀) can be determined by plotting the percentage inhibition against concentration.

-

Data Presentation

Results are typically presented as the percentage of inhibition at a specific concentration or as an IC₅₀ value.

Table 3: Anti-Inflammatory Activity (Inhibition of Albumin Denaturation)

| Compound ID | Concentration (µg/mL) | % Inhibition ± SD |

|---|---|---|

| Derivative 5 | 250 | 65.4 ± 4.1 |

| Derivative 6 | 250 | 78.2 ± 5.5 |

| Diclofenac Sodium | 250 | 89.7 ± 3.8 |

Section 4: Neutralizing Oxidative Stress

Oxidative stress, caused by an imbalance between free radicals and antioxidants, contributes to cellular damage, aging, and various diseases.[31] Many 2-amino-4H-pyran derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals.[5][32][33]

Mechanistic Insights

The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is commonly used to assess this scavenging ability.[31][34] When a 2-amino-4H-pyran derivative (an antioxidant) donates a hydrogen atom to the DPPH radical, the radical is neutralized, and the deep violet color of the DPPH solution changes to a pale yellow.[31][34] The degree of discoloration is directly proportional to the compound's antioxidant capacity.[31]

Caption: Mechanism of DP_P_H radical scavenging by a hydrogen-donating antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid, simple, and widely used method to screen for antioxidant activity.[34][35]

Principle of Self-Validation: The assay includes a well-known antioxidant standard, such as Ascorbic Acid or Butylated Hydroxytoluene (BHT).[33] The activity of the novel derivatives is compared to this standard, providing a reliable benchmark for their potency.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color. Keep it protected from light.

-

Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol. Create a series of dilutions from these stocks.

-

-

Reaction Setup:

-

In a 96-well plate or in test tubes, add 1 mL of the DPPH solution.

-

Add 1 mL of the various concentrations of the test compound or standard to the DPPH solution.

-

Prepare a blank containing 1 mL of methanol and 1 mL of the test compound solution.

-

Prepare a control containing 1 mL of the DPPH solution and 1 mL of methanol.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = ((Abs_Control - Abs_Sample) / Abs_Control) * 100

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[36]

-

Data Presentation

Antioxidant activity is best represented by comparing the IC₅₀ values of the test compounds to a known standard.

Table 4: DPPH Radical Scavenging Activity

| Compound ID | IC₅₀ (µg/mL) ± SD |

|---|---|

| Derivative 7 | 45.6 ± 3.2 |

| Derivative 8 | 22.1 ± 1.8 |

| Ascorbic Acid | 8.5 ± 0.7 |

Section 5: Conclusion and Future Perspectives

The 2-amino-4H-pyran scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The derivatives discussed herein demonstrate a versatile pharmacological profile, with significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The synthetic tractability of the pyran core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for specific biological targets.

The future of research in this area lies in several key directions:

-

Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets and pathways modulated by the most active compounds.

-

In Vivo Validation: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety profiles.[14][37]

-

Combinatorial Chemistry: Leveraging high-throughput synthesis and screening to explore a wider chemical space and identify derivatives with superior potency and novel mechanisms of action.

By employing the robust, validated methodologies outlined in this guide, researchers can confidently explore the vast therapeutic potential of novel 2-amino-4H-pyran derivatives, paving the way for the next generation of targeted therapies.

References

- Kerru, N., Gummidi, L., Bhaskaruni, S. V. H. S., & Jonnalagadda, S. B. (n.d.). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives.

- Peiris, M., Perera, H., & Fernando, N. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.

- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

- Gusakova, M. A., Eltsov, O. S., Shestakov, A. S., & Bakulev, V. A. (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry.

- Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry.

- Reddy, T. J., & Kumar, M. A. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.

- Bouyahya, A., Abrini, J., Et-Touys, A., Bakri, Y., & Dakka, N. (2017). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.